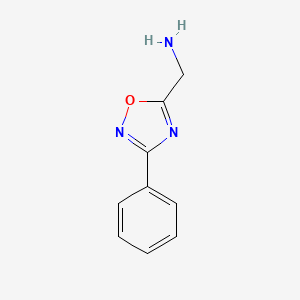

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Description

Significance of 1,2,4-Oxadiazole (B8745197) Core in Medicinal Chemistry and Related Fields

Broad Spectrum of Biological Activities of Oxadiazole Derivatives

Derivatives of 1,2,4-oxadiazole have been shown to possess a remarkably wide range of pharmacological effects. nih.govresearchgate.net This versatility has made the 1,2,4-oxadiazole nucleus a privileged scaffold in drug discovery, leading to the development of compounds with potential applications across numerous disease areas. bohrium.comnih.gov The biological activities documented for this class of compounds include anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. bohrium.comnih.govresearchgate.net

The search for novel anticancer agents is a major focus of modern medicinal chemistry, and 1,2,4-oxadiazole derivatives have emerged as a promising area of investigation. nih.govijpcsonline.com These compounds have been shown to inhibit the growth and proliferation of various tumor cells through diverse mechanisms of action. ijpcsonline.commdpi.com Some derivatives induce apoptosis (programmed cell death) in cancer cells, for instance, by activating enzymes like caspase-3. chemimpex.com Others have been found to act as inhibitors of crucial cellular targets such as telomerase, carbonic anhydrase, histone deacetylase, and various protein kinases that are often dysregulated in cancer. ijpcsonline.com The flat, aromatic nature of the oxadiazole ring allows these molecules to effectively interact with biological targets. ijpcsonline.com

| Compound Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Compound combining 1,2,4- and 1,3,4-oxadiazole (B1194373) units (Compound 33) | MCF-7 (Breast) | 0.34 µM | ijpcsonline.com |

| 1,3,4-Oxadiazole thioether derivative (Compound 37) | HepG2 (Liver) | 0.7 µM | ijpcsonline.com |

| 1,2,4-Oxadiazole linked imidazopyrazine derivative (16a) | MCF-7 (Breast) | 0.68 µM | nih.gov |

| 1,2,4-Oxadiazole linked imidazopyrazine derivative (16a) | A-549 (Lung) | 1.56 µM | nih.gov |

| 1,2,4-Oxadiazole linked imidazopyrazine derivative (16b) | MCF-7 (Breast) | 0.22 µM | nih.gov |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivative (13a) | A375 (Melanoma) | 0.11 µM | nih.gov |

| 1,2,4-Oxadiazole linked with benzimidazole (B57391) derivative (14a) | MCF-7 (Breast) | 0.12 µM | nih.gov |

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. mdpi.com 1,2,4-oxadiazole derivatives have been identified as a key pharmacophore for broad-spectrum anti-infective activities. mdpi.com Research has demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria. mdpi.com For example, certain derivatives have shown potent activity against strains like Staphylococcus aureus (including MRSA), Escherichia coli, and Klebsiella pneumoniae. mdpi.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. researchgate.net

| Compound Derivative | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Quinoline-based 1,2,4-oxadiazole (Compound 3a) | Mycobacterium tuberculosis H37Rv | 0.5 µg/mL | nih.gov |

| Benzimidazole-oxadiazole hybrid (Compound 8a) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | nih.gov |

| 1,2,4-Oxadiazole derivative (Compound 43) | Staphylococcus aureus | 0.15 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole derivative (Compound 43) | Escherichia coli | 0.05 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole derivative (Compound 12) | MRSA ATCC 43300 | 2 µM | |

| 1,2,4-Oxadiazole derivative (Compound 5v) | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 µg/mL (EC₅₀) | |

| 1,2,4-Oxadiazole derivative (5u) | Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 µg/mL (EC₅₀) |

Inflammation is a key factor in many chronic diseases, including arthritis, diabetes, and neurodegenerative disorders. researchgate.net Several 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects. researchgate.netresearchgate.net Their mechanism of action often involves the inhibition of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net By inhibiting NF-κB, these compounds can reduce the production of inflammatory cytokines. Some oxadiazole derivatives also act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.com

| Compound Derivative | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole analog of resveratrol (B1683913) (Compound 2) | NF-κB Activation Inhibition | Potency surpassed that of resveratrol | |

| 1,2,4-Oxadiazole analog of resveratrol (Compound 2) | LPS-induced pro-inflammatory cytokine release | Significant reduction | |

| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Heat-induced albumin denaturation | 74.16% inhibition at 200 µg/mL | |

| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced paw edema in rats | 79.83% reduction in edema (10 mg/kg) | |

| 1,3,4-Oxadiazole derivative A(1) | Carrageenan-induced rat paw edema | Maximum anti-inflammatory activity among tested compounds |

The development of new antiviral agents is a global health priority. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to combat a variety of viruses. mdpi.com Recent studies have identified 1,2,4-oxadiazole derivatives with activity against viruses from the Flaviviridae family, which includes Zika virus, dengue virus, and Japanese encephalitis virus. For example, the compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) was found to have potent activity against Zika virus infections, suggesting its potential as a lead compound for broad-spectrum anti-flaviviral drugs.

| Compound Derivative | Virus | Observed Effect | Reference |

|---|---|---|---|

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) | Zika Virus (ZIKV) | Potent antiviral activity | |

| Compound 5d | Dengue Virus (DENV) | Exhibited antiviral activity | |

| Compound 5d | Japanese Encephalitis Virus (JEV) | Exhibited antiviral activity | |

| 1,3,4-Oxadiazole derivative (6a) | SARS-CoV-2 | IC₅₀ = 15.2 µM | |

| 1,3,4-Oxadiazole derivative (6b) | SARS-CoV-2 | IC₅₀ = 15.7 µM |

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and resistance to existing antifungal drugs is a growing problem. Oxadiazole derivatives have demonstrated notable antifungal activity against various plant and human pathogenic fungi. researchgate.net Some compounds have been shown to inhibit the mycelial growth of fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain.

| Compound Derivative | Fungus | Activity Metric | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivative (4f) | Exserohilum turcicum | Significant antifungal activity | researchgate.net |

| 1,2,4-Oxadiazole derivative (4q) | Fusarium graminearum | Significant antifungal activity | researchgate.net |

| 1,2,4-Oxadiazole with amide fragment (F15) | Sclerotinia sclerotiorum | EC₅₀ = 2.9 µg/mL | |

| 1,2,4-Oxadiazole with amide fragment (F15) | Succinate Dehydrogenase (SDH) from S. sclerotiorum | IC₅₀ = 12.5 µg/mL | |

| 1,2,4-Oxadiazole derivative (Compound 43) | Candida albicans | MIC = 12.5 µg/mL | mdpi.com |

| 1,3,4-Oxadiazole derivative (5k) | Exserohilum turcicum | EC₅₀ = 32.25 µg/mL |

Antiparasitic Activity

The 1,2,4-oxadiazole nucleus is a recognized pharmacophore with broad-spectrum antimicrobial and anti-infective properties, including antiparasitic action. nih.gov While direct studies on (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine are not extensively detailed in the reviewed literature, research on closely related 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives has shown promising results against a variety of parasites.

For instance, a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives were evaluated for their activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov The structure-activity relationship (SAR) studies highlighted that substitutions on the phenyl ring at the 3-position significantly influence the compound's efficacy. nih.gov For example, a derivative with a methoxy (B1213986) group at the para-position of the phenyl ring demonstrated a tenfold increase in activity compared to a derivative with a nitro group at the same position. nih.gov

Furthermore, N-acylhydrazone-1,2,4-oxadiazole conjugates have been investigated for their trypanocidal and antimalarial activities. nih.gov One such conjugate displayed significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, inhibiting its infectivity and reducing parasitemia in in-vivo models. nih.gov Research has also pointed to the potential of 1,2,4-oxadiazole derivatives in combating malaria, caused by the Plasmodium falciparum parasite. globalresearchonline.netresearchgate.net

The anthelmintic properties of 1,2,4-oxadiazoles have also been reported, with some of the earliest research on the antiparasitic activity of this class of compounds dating back to 1966. scielo.br Studies on isothiocyanatophenyl-1,2,4-oxadiazoles have demonstrated significant nematocidal and taeniacidal activity in mice. nih.gov

Table 1: Antiparasitic Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles | Leishmania infantum | IC50 values vary with phenyl ring substitution | nih.gov |

| N-Acylhydrazone-1,2,4-oxadiazole conjugates | Trypanosoma cruzi | Potent in-vitro and in-vivo activity | nih.govnih.gov |

| Isothiocyanatophenyl-1,2,4-oxadiazoles | Nematospiroides dubius | 100% nematocidal activity | nih.gov |

| Isothiocyanatophenyl-1,2,4-oxadiazoles | Hymenolepis nana | 100% taeniacidal activity | nih.gov |

Anticonvulsant Activity

The 1,2,4-oxadiazole scaffold has been explored for its potential in developing new anticonvulsant agents. While specific data for this compound is limited, various derivatives have been synthesized and evaluated in preclinical models of epilepsy. These studies often focus on the modulation of GABAergic neurotransmission, a key pathway in the control of neuronal excitability. The structural features of 1,2,4-oxadiazole derivatives allow them to interact with components of the GABA system, leading to a reduction in seizure activity. Research in this area continues to explore how modifications to the core oxadiazole structure can enhance anticonvulsant efficacy.

Antidepressant Activity

Derivatives of 1,3,4-oxadiazole, an isomer of 1,2,4-oxadiazole, have been a focus of research for developing novel antidepressant medications. These compounds have been evaluated in various in-vivo models of depression, such as the forced swimming test and the tail suspension test. The mechanism of action for the antidepressant-like effects of these compounds is often linked to their interaction with key neurotransmitter systems in the brain, including the serotonergic system. For example, some 1,3,4-oxadiazole derivatives have shown an affinity for the 5-HT1A receptor, which is a known target for antidepressant drugs. While this research is on a different isomer, it highlights the potential of the broader oxadiazole class in the development of treatments for depressive disorders.

Anti-tubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular agents. The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry and has been investigated for its potential to yield new anti-tubercular drugs. Although specific studies on this compound are not prominent in the available literature, research on other 1,2,4-oxadiazole derivatives has shown promising results. The anti-tubercular activity of these compounds is often attributed to their ability to inhibit essential enzymes in the mycobacterial cell, thereby halting its growth and replication. Structure-activity relationship studies have been conducted to optimize the anti-tubercular potency of this class of compounds, focusing on modifications to the substituents on the oxadiazole ring.

Anti-allodynic and Anti-oedema Properties

Research into the pharmacological effects of 1,2,4-oxadiazole derivatives has also extended to their potential anti-inflammatory and analgesic properties. Specifically, their ability to counteract allodynia (pain from a stimulus that does not normally provoke pain) and oedema (swelling caused by excess fluid trapped in the body's tissues) has been investigated. The anti-oedema effects are often evaluated using models such as carrageenan-induced paw oedema in rodents. The mechanisms underlying these properties are thought to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. While direct evidence for this compound is scarce, the broader class of 1,2,4-oxadiazoles continues to be a subject of interest for the development of new anti-inflammatory and analgesic agents.

Anti-Alzheimer Agents

The potential of 1,2,4-oxadiazole derivatives as therapeutic agents for Alzheimer's disease has been an active area of research. Studies have focused on the ability of these compounds to inhibit key enzymes implicated in the pathophysiology of the disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. Some 1,2,4-oxadiazole derivatives have demonstrated potent and selective inhibition of these cholinesterases in in-vitro assays. Additionally, researchers are exploring the multifunctional potential of these compounds, investigating their ability to target other pathological aspects of Alzheimer's disease, such as oxidative stress and neuroinflammation.

Anti-insomnia Agents

The 1,2,4-oxadiazole scaffold has also been investigated for its potential in the development of novel treatments for insomnia. The sedative and hypnotic effects of certain 1,2,4-oxadiazole derivatives have been explored in preclinical models. The mechanism of action for these effects is often related to the modulation of neurotransmitter systems that regulate the sleep-wake cycle, such as the GABAergic system. The development of new anti-insomnia agents with novel mechanisms of action is an important area of research, and the 1,2,4-oxadiazole class of compounds represents a promising avenue for the discovery of such agents.

Role as Bioisostere for Labile Functional Groups

In the realm of medicinal chemistry and drug design, the 1,2,4-oxadiazole nucleus is recognized as a valuable bioisostere for amide and ester functionalities. Bioisosterism, the strategy of replacing a functional group within a molecule with another that has similar physical and chemical properties, is a key technique for optimizing drug candidates. The 1,2,4-oxadiazole ring is particularly useful in this regard as it can mimic the hydrogen bonding capabilities of esters and amides while being resistant to hydrolysis by metabolic enzymes. This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability. Research into a second generation of 1,2,4-oxadiazole derivatives has highlighted their role as bioisosteres in creating compounds with increased water solubility. nih.gov

Applications in Material Science

The unique electronic and photophysical properties of the 1,2,4-oxadiazole ring have led to its investigation in various material science applications. These compounds are noted for their thermal and chemical stability, which are crucial attributes for materials used in electronic devices and specialized coatings.

While specific data on this compound as a polymer additive is limited, the thermal stability inherent to the oxadiazole core suggests potential utility in this area. Heat-resistant polymers are a known application area for 1,2,4-oxadiazoles.

Derivatives of 1,2,4-oxadiazole are recognized for their fluorescent properties and have been investigated for use in optoelectronic applications. researchgate.net Their high electron affinity and excellent thermal stability make them suitable candidates for various roles in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net In OLEDs, 1,3,4-oxadiazole derivatives, isomers of the 1,2,4-oxadiazoles, are utilized as both electron transport materials and emitting materials due to their high electron mobility and efficient fluorescence. researchgate.netresearchgate.net The ability of these compounds to facilitate electron injection and transport significantly improves the performance and efficiency of OLED devices. researchgate.netresearchgate.net Some 1,3,4-oxadiazole derivatives are known to be blue luminescent. researchgate.net The excellent thermal and chemical stability, coupled with high photoluminescence quantum yields, make 1,2,4-oxadiazoles suitable for applications in blue phosphorescent devices and organic light-emitting diodes. researchgate.net

The inherent stability of the oxadiazole ring structure suggests that its derivatives could be incorporated into advanced coatings to enhance thermal resistance and durability. However, specific research focusing on this compound in coating formulations is not extensively documented in the available literature.

Applications in Agricultural Chemistry (Agrochemicals)

The 1,2,4-oxadiazole moiety is a key structural feature in a variety of biologically active compounds used in agriculture. Research has demonstrated the efficacy of these compounds against a range of agricultural pests.

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pesticidal activities, including nematicidal, fungicidal, and insecticidal effects. nih.govmdpi.comresearchgate.net

Nematicidal Activity: A notable example is Tioxazafen, a commercial nematicide which is a 3-phenyl-1,2,4-oxadiazole derivative. nih.gov Studies on various 1,2,4-oxadiazole derivatives have shown significant nematicidal activity against plant-parasitic nematodes such as Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov For instance, certain derivatives have shown significantly higher efficacy than established nematicides like avermectin (B7782182) and fosthiazate. nih.gov

Fungicidal Activity: Research has also highlighted the antifungal properties of 1,2,4-oxadiazole derivatives against various plant-pathogenic fungi. mdpi.com Certain compounds have shown significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. mdpi.com Some derivatives exhibited efficacy comparable to or even better than the commercial fungicide carbendazim (B180503) against specific pathogens. mdpi.com

Insecticidal Activity: The insecticidal potential of 1,2,4-oxadiazole derivatives has been evaluated against several insect pests. researchgate.net Studies have shown that these compounds can be active against insects like Nilaparvata lugens and Nephotettix cincticeps. jst.go.jp Specifically, 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole have exhibited good insecticidal activity. jst.go.jp

Table 1: Reported Pesticidal Activity of 1,2,4-Oxadiazole Derivatives

| Activity Type | Target Pests | Key Findings | Citation |

|---|---|---|---|

| Nematicidal | Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci | Some derivatives show higher efficacy than commercial nematicides like avermectin and tioxazafen. | nih.gov |

| Fungicidal | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsica | Certain derivatives demonstrated efficacy comparable to the fungicide carbendazim. | mdpi.com |

| Insecticidal | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | 3-pyridyl-substituted derivatives showed good activity against multiple insect species. | researchgate.netjst.go.jp |

Herbicidal and Fungicidal Properties

Research into 1,2,4-oxadiazole derivatives has revealed their potential as agrochemicals, specifically demonstrating both fungicidal and herbicidal activities. mdpi.com The biological activity is often attributed to the unique electronic properties of the oxadiazole ring and its interaction with biological targets.

A variety of derivatives have shown effectiveness against several plant-pathogenic fungi. Studies indicate that the nature and position of substituents on the aryl rings significantly influence the antifungal potency. For instance, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been designed as potential succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in fungal respiration. mdpi.com The presence of phenolic hydroxyl groups on the phenyl ring, for example, has been correlated with significant antifungal activity against a range of pathogens. mdpi.com

Similarly, other 1,2,4-oxadiazole derivatives have been investigated for nematicidal activity, with some compounds showing efficacy comparable to or exceeding commercial standards. mdpi.comnih.gov The introduction of an amide fragment into the molecular structure has been a successful strategy in developing potent antifungal and nematicidal agents. mdpi.comresearchgate.net In the realm of herbicides, derivatives of oxadiazoles (B1248032) have been shown to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. acs.org The herbicidal efficacy is often linked to the lipophilicity and reduction potential of the molecules. nih.gov

Table 1: Fungicidal and Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Organism | Assay | Result | Reference |

|---|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC₅₀ = 2.9 µg/mL | mdpi.comnih.gov |

| 4f | Colletotrichum capsica | Mycelial Growth Inhibition | EC₅₀ = 8.81 µg/mL | mdpi.com |

| 4f | Rhizoctonia solani | Mycelial Growth Inhibition | EC₅₀ = 12.68 µg/mL | mdpi.com |

| F11 | Meloidogyne incognita | Mortality Rate (48h) | 93.2% at 200 µg/mL | mdpi.comnih.gov |

| A1 | Bursaphelenchus xylophilus | Nematicidal Activity | LC₅₀ = 2.4 µg/mL | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Structural Characteristics and Chemical Reactivity of this compound and its Derivatives

The chemical behavior of this compound is dictated by the interplay of its three core components: the amine functionality, the 1,2,4-oxadiazole ring, and the phenyl substituent.

Presence of Amine Functionality

The primary amine (-NH₂) in the methanamine group at the C5 position is a key functional group that imparts nucleophilic and basic properties to the molecule. This functionality allows the compound to participate in a wide range of chemical reactions, such as acylation, alkylation, and salt formation with acids. The reactivity of this amine is influenced by its proximity to the electron-withdrawing 1,2,4-oxadiazole ring. nih.gov This electronic effect can modulate the amine's basicity and nucleophilicity compared to simple alkylamines. In the context of biological activity, the amine group can serve as a critical hydrogen bond donor, enabling interactions with receptor sites or enzymes. nih.gov

Aromaticity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar heterocyclic system. chemicalbook.com However, it is considered to have low or partial aromaticity compared to other heterocycles like benzene (B151609) or even its isomer, 1,3,4-oxadiazole. nih.govchim.it This reduced aromatic character is attributed to the presence of the weak O-N single bond and the arrangement of heteroatoms, giving it a more "heterodiene-like" character. nih.govchemicalbook.com This inherent instability makes the ring susceptible to various rearrangements, often initiated by heat or light, leading to the formation of more stable heterocyclic systems. chim.it The lability of the O-N bond is a defining feature of its chemical reactivity. Despite its lower aromaticity, the disubstituted ring system is generally stable to strong acids and bases. nih.gov

Influence of Substituents on Electronic Properties and Reactivity

Substituents on the phenyl ring at the C3 position can further tune the molecule's electronic profile. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, can enhance the electrophilic character of the molecule and have been shown to improve biological activity in some derivatives. nih.govnih.gov Conversely, electron-donating groups (EDGs) can increase electron density on the phenyl ring and may also modulate biological interactions. nih.gov The C3 and C5 positions of the oxadiazole ring are susceptible to nucleophilic attack but are generally inert towards electrophilic substitution. nih.govchemicalbook.com This reactivity pattern dictates the synthetic strategies for creating diverse derivatives and influences how the molecule interacts with biological macromolecules.

Research Trajectories and Future Outlook for 1,2,4-Oxadiazole Scaffolds in Drug Discovery

The 1,2,4-oxadiazole scaffold is poised to remain a significant area of focus in medicinal chemistry and drug discovery. nih.govresearchgate.net Its value largely stems from its role as a bioisosteric replacement for ester and amide functionalities. This substitution can improve a drug candidate's metabolic stability and pharmacokinetic profile by replacing hydrolytically labile groups with a more robust heterocyclic core. nih.govlifechemicals.com

Future research is expected to continue leveraging this property to design novel therapeutic agents across a spectrum of diseases. The versatility of the scaffold allows for the creation of large libraries of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. nih.govresearchgate.net The development of more efficient, scalable, and environmentally friendly synthetic methodologies, including one-pot and mechanochemical approaches, will further accelerate the exploration of this chemical space. nih.gov

Moreover, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be crucial in guiding the rational design and optimization of new 1,2,4-oxadiazole-based drug candidates. nih.gov These computational tools help in understanding the interactions between the ligands and their biological targets, enabling the design of more potent and selective molecules. As our understanding of disease pathways deepens, the 1,2,4-oxadiazole ring will likely continue to serve as a privileged scaffold for developing the next generation of therapeutic agents to address unmet medical needs. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBMJBDECSEYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920321 | |

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-77-5 | |

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminomethyl-3-(phenyl)-[1,2,4]oxadiazole; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanamine and Its Analogues

General Principles of 1,2,4-Oxadiazole (B8745197) Synthesis

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its synthesis is a well-established area of organic chemistry, with several reliable methods available for its construction. These methods can be broadly categorized into cyclocondensation reactions and ring-closure approaches.

Cyclocondensation Reactions

Cyclocondensation reactions are among the most common and versatile methods for synthesizing 1,2,4-oxadiazoles. These reactions typically involve the formation of the heterocyclic ring from two or more components in a single step, often with the elimination of a small molecule such as water. A prominent example is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative. This approach is widely favored due to the ready availability of the starting materials and the generally high yields. The reaction proceeds through the initial O-acylation of the amidoxime, followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole ring. Various coupling agents, such as carbodiimides (e.g., DCC, EDC) or carbonyldiimidazole (CDI), can be employed to activate the carboxylic acid for the initial acylation.

Another significant cyclocondensation strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. This [3+2] cycloaddition is a powerful tool for forming the 1,2,4-oxadiazole ring, where the nitrile oxide acts as the three-atom component and the nitrile provides the remaining two atoms.

Ring-Closure Approaches

Ring-closure approaches involve the intramolecular cyclization of a pre-formed open-chain precursor containing all the necessary atoms for the 1,2,4-oxadiazole ring. A classic example is the thermal or base-catalyzed cyclization of O-acyl amidoximes. In many synthetic procedures, the O-acyl amidoxime is generated in situ from an amidoxime and a carboxylic acid derivative and then cyclized without isolation. Oxidative cyclization methods have also been developed, where a suitable precursor undergoes an oxidation reaction that concurrently promotes ring closure to the 1,2,4-oxadiazole.

Specific Synthetic Pathways for (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

The synthesis of the target molecule, this compound, necessitates the initial construction of the 3-phenyl-1,2,4-oxadiazole (B2793662) core, followed by the introduction of the methanamine group at the 5-position.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides. byjus.comnih.gov This method is particularly well-suited for the synthesis of this compound, starting from the corresponding 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) intermediate. chemicalbook.comnih.gov

The synthesis proceeds in two main steps:

N-Alkylation of Potassium Phthalimide (B116566): 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH2-), undergoing a nucleophilic substitution reaction with the chloromethyl group to form N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalimide. This step effectively protects the nitrogen atom and prevents over-alkylation, which can be a significant side reaction when using ammonia directly. byjus.com

Hydrolysis of the Phthalimide: The resulting N-substituted phthalimide is then cleaved to release the primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure), where the addition of hydrazine (B178648) hydrate (B1144303) leads to the formation of the stable phthalhydrazide (B32825) and the desired this compound. nih.gov Acidic or basic hydrolysis can also be employed, although hydrazinolysis is often preferred due to milder reaction conditions. byjus.comnih.gov

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, Potassium Phthalimide | N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalimide | N-Alkylation |

| 2 | N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phthalimide, Hydrazine Hydrate | This compound, Phthalhydrazide | Hydrolysis/Deprotection |

Methods Involving Amidoximes

The synthesis of the 3-phenyl-1,2,4-oxadiazole core of the target molecule typically starts from benzamidoxime (B57231). This key intermediate can be prepared from benzonitrile (B105546) by reaction with hydroxylamine (B1172632).

To construct the 5-substituted 3-phenyl-1,2,4-oxadiazole ring, benzamidoxime is reacted with a suitable carboxylic acid or its derivative that will allow for the subsequent introduction of the amine functionality. For the synthesis of the 5-(chloromethyl) intermediate required for the Gabriel synthesis, chloroacetic acid or its more reactive derivatives like chloroacetyl chloride are employed. chemicalbook.com

The reaction between benzamidoxime and chloroacetyl chloride proceeds via the formation of an O-acylbenzamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. chemicalbook.com This intermediate is a crucial building block for the subsequent Gabriel synthesis.

| Starting Material | Reagent | Intermediate | Key Transformation |

|---|---|---|---|

| Benzamidoxime | Chloroacetyl chloride | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Cyclocondensation |

Cyclocondensation with Acetic Anhydride (B1165640)

The cyclocondensation of an amidoxime with an acid anhydride is a common method for the formation of the 1,2,4-oxadiazole ring. In the context of synthesizing analogs of this compound, this would typically involve the reaction of benzamidoxime with an anhydride derived from a protected amino acid. For instance, the reaction of benzamidoxime with an N-protected glycine (B1666218) anhydride would yield an intermediate O-acyl amidoxime, which upon heating, undergoes dehydrative cyclization.

The general mechanism involves the nucleophilic attack of the amidoxime's hydroxyl group on one of the carbonyl carbons of the anhydride. This is followed by an intramolecular nucleophilic attack of the amidoxime's nitrogen on the carbonyl carbon of the newly formed ester group, leading to a cyclic intermediate. Subsequent elimination of a water molecule results in the formation of the aromatic 1,2,4-oxadiazole ring. The protecting group on the amino function can then be removed in a subsequent step to yield the desired methanamine derivative.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Yield (%) |

| Benzamidoxime | N-Boc-glycine anhydride | Pyridine | Reflux | N-Boc-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | Not specified |

Reaction with Trichloracetic Anhydride

A notable method for the synthesis of 3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (B1362419) involves the reaction of benzamidoxime with trichloroacetic anhydride. This reaction provides a precursor that can be further modified to introduce the aminomethyl group. google.com

In a typical procedure, benzamidoxime is added gradually to trichloroacetic anhydride, and the mixture is heated. The reaction proceeds through the O-acylation of the amidoxime followed by thermal cyclization and dehydration. The resulting 3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is a stable compound that can be isolated and purified. The trichloromethyl group can then be subjected to ammonolysis to furnish the corresponding 5-amino derivative, which can be further elaborated to the target methanamine. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Benzamidoxime | Trichloroacetic anhydride | 130-140°C, 1 hour | 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole | Not specified |

Hydrazide Cyclization Route

Using Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

The cyclization of acyl hydrazides using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a well-established method for the synthesis of 1,3,4-oxadiazoles. ijpcsonline.comtandfonline.com This route typically involves the reaction of a carboxylic acid hydrazide with another carboxylic acid or its derivative to form a 1,2-diacylhydrazine intermediate, which is then cyclized. ijpcsonline.com

However, the application of this method for the direct synthesis of the 1,2,4-oxadiazole isomer is less common and often proceeds through different intermediates. For the synthesis of 1,2,4-oxadiazoles, the starting materials are generally amidoximes rather than hydrazides. The use of POCl₃ in the context of 1,2,4-oxadiazole synthesis is more often as a dehydrating agent for the cyclization of O-acyl amidoximes, which are pre-formed from the reaction of an amidoxime and a carboxylic acid.

Coupling Reactions with Benzoic Acid Derivatives

Carbodiimide-based Coupling Agents (EDC or DCC)

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used to facilitate the formation of an amide bond by activating the carboxylic acid group. This methodology is readily adaptable for the synthesis of 1,2,4-oxadiazoles. nih.gov The reaction involves the coupling of a carboxylic acid with an amidoxime to form an O-acyl amidoxime intermediate, which then undergoes in situ or subsequent thermal cyclization.

For the synthesis of this compound, a protected amino acid such as N-Boc-glycine can be coupled with benzamidoxime in the presence of EDC and a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt). The reaction forms a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC, which is then attacked by the hydroxyl group of the amidoxime. The resulting O-acyl amidoxime can then be cyclized, often by heating, to afford the N-Boc protected 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole. The final step is the deprotection of the Boc group to yield the target compound. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Coupling System | Solvent | Conditions | Product | Yield (%) |

| Benzamidoxime | N-Boc-glycine | EDC, HOBt, DMAP | Acetonitrile | 23°C | N-Boc-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | Good to Excellent |

Two-Step Synthetic Schemes from Benzonitrile and Substituted Benzonitriles

A common and efficient strategy for the synthesis of 3-phenyl-1,2,4-oxadiazole derivatives starts from benzonitrile or its substituted analogs. chemicalbook.comresearchgate.net This two-step approach first involves the conversion of the nitrile to the corresponding amidoxime, followed by reaction with an appropriate acylating agent and subsequent cyclization.

The first step is the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to yield benzamidoxime. chemicalbook.com This intermediate is then reacted with a suitable acylating agent to introduce the desired substituent at the 5-position of the oxadiazole ring. For the synthesis of this compound, a common precursor is 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This can be synthesized by reacting benzamidoxime with chloroacetyl chloride. chemicalbook.com

The 5-(chloromethyl) derivative can then be converted to the desired aminomethyl compound through various nucleophilic substitution reactions, for example, via the Gabriel synthesis or by direct amination. Another approach involves the reaction of benzamidoxime with ethyl chlorooxalate to form an ester-substituted oxadiazole, which can then be converted to the corresponding amide and subsequently reduced to the amine. nih.gov

A further variation of this two-step synthesis involves the preparation of 3-phenyl-1,2,4-oxadiazole-5-carbonitrile. This intermediate can be synthesized and then the nitrile group can be reduced to an aminomethyl group using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

| Step | Reactants | Reagents/Solvent | Conditions | Intermediate/Product |

| 1 | Benzonitrile, Hydroxylamine hydrochloride | Triethylamine, Ethanol | Reflux, 4 hours | Benzamidoxime |

| 2a | Benzamidoxime, Chloroacetyl chloride | Dichloromethane (B109758), Toluene | 0°C to Reflux, 12 hours | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole |

| 2b | Benzamidoxime, Ethyl chlorooxalate | Pyridine | Reflux | Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate |

Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes to 2,5-Disubstituted 1,3,4-Oxadiazoles

A notable advancement in the synthesis of oxadiazole rings, specifically the 1,3,4-isomer, is the development of a catalyst-free, visible-light-promoted cyclization method. acs.orgnih.gov This technique provides an efficient pathway to 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives from aldehydes and hypervalent iodine(III) reagents. acs.orgnih.gov The reaction proceeds under mild conditions and is valued for its practicality, as it utilizes commercially available aldehydes without the need for preactivation. acs.org Research has demonstrated that this photoredox catalysis can achieve yields of up to 89%. acs.orgnih.gov

The process was initially explored using photocatalysts like Ru(bpy)₃Cl₂, but it was discovered that the reaction could proceed efficiently without any catalyst, relying solely on visible light irradiation. acs.orgnih.gov This catalyst-free approach represents a significant simplification over conventional methods. acs.org The scope of the reaction is broad, accommodating various aldehydes with different electronic properties and steric hindrances, leading to the desired oxadiazole derivatives in good to excellent yields. researchgate.net

Table 1: Examples of Catalyst-Free Visible-Light-Promoted Cyclization

| Aldehyde Substrate | Hypervalent Iodine Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 1a | DCM | 12 | 61 (with catalyst) | acs.orgnih.gov |

| Various aromatic aldehydes | Not specified | Not specified | Not specified | 48-89 | researchgate.net |

Synthesis of Derivatives and Analogues

The amine group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases and urea (B33335) compounds. Furthermore, the 1,2,4-oxadiazole ring itself can be involved in various transformations and synthetic applications.

Synthesis of Schiff Bases Bearing the 1,2,4-Oxadiazole Ring

Schiff bases derived from 1,2,4-oxadiazoles are synthesized through the condensation reaction of an amino-oxadiazole derivative with an appropriate aldehyde or ketone. nih.govijsrst.com For instance, a series of novel di-schiff base derivatives have been prepared by reacting 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole with various aromatic aldehydes, achieving yields between 65% and 81%. nih.gov The formation of the characteristic azomethine group (C=N) is a key feature of these compounds. impactfactor.orgresearchgate.net These reactions are typically straightforward and result in the formation of structurally diverse molecules that incorporate both the oxadiazole heterocycle and the imine functionality. nih.govnih.gov

Synthesis of Urea Derivatives from Oxadiazole Amines

Urea and thiourea (B124793) derivatives incorporating the 1,2,4-oxadiazole ring can be synthesized from 5-aminomethyl-3-aryl-1,2,4-oxadiazoles. nih.gov The synthesis involves reacting the primary amine with phenyl isocyanate or phenyl isothiocyanate in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method provides access to a new series of compounds that contain both the oxadiazole and urea/thiourea moieties. nih.gov The yields for these reactions are typically in the moderate range of 40-70%. nih.gov The synthesis of the starting amine, 5-aminomethyl-3-aryl-1,2,4-oxadiazole, is often achieved via a Gabriel synthesis from the corresponding 5-chloromethyl derivative. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Starting Amine | Reagent | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|

| 5-aminomethyl-3-aryl-1,2,4-oxadiazoles (5a-j) | Phenyl isocyanate | Urea (6a-j) | 40-70 | nih.gov |

| 5-aminomethyl-3-aryl-1,2,4-oxadiazoles (5a-j) | Phenyl isothiocyanate | Thiourea (7a-j) | 40-70 | nih.gov |

Hydrazinolysis of 5-Perfluoroalkyl-1,2,4-oxadiazoles and Ring Rearrangements

The reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine and methylhydrazine is a well-studied area that often leads to complex ring rearrangements. acs.orgnih.govresearchgate.net The process typically initiates with the nucleophilic addition of hydrazine to the C(5)-N(4) double bond of the oxadiazole ring. acs.orgnih.govresearchgate.net This is followed by a ring-opening and subsequent ring-closure sequence, a mechanism known as ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure). acs.orgnih.govresearchgate.net

This reaction can result in a five-to-five membered ring rearrangement, yielding 1,2,4-triazoles. acs.orgnih.gov Alternatively, if another electrophilic center is present on the substituent at the C(3) position, a five-to-six membered ring rearrangement can occur. acs.orgnih.govresearchgate.net Another possible pathway involves the Boulton-Katritzky rearrangement (BKR), especially when the initial nucleophilic attack occurs at an alternative electrophilic site, such as a carbonyl group attached to C(3). acs.orgnih.govresearchgate.net The specific reaction pathway is influenced by the nature of both the nucleophile and the substituent at the C(3) position. acs.orgnih.gov

Vinyl-oxadiazoles in Morita-Baylis-Hillman (MBH) Reactions

Vinyl-oxadiazoles have been identified as effective nucleophilic partners in the Morita-Baylis-Hillman (MBH) reaction. acs.orgusp.br This carbon-carbon bond-forming reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde. rsc.org In this context, 5-vinyl-3-aryl-1,2,4-oxadiazoles react with various aromatic and aliphatic aldehydes in the presence of a catalyst, such as DABCO, often in the absence of a solvent. acs.org This methodology efficiently produces a novel class of heterocyclic MBH adducts, which are polyfunctionalized molecules of significant synthetic interest. acs.orgrsc.org The reaction is quite tolerant of different aldehyde substrates, and yields for the desired adducts can be as high as 99% with short reaction times. acs.org

Table 3: Morita-Baylis-Hillman Reactions with Vinyl-Oxadiazoles

| Vinyl-Oxadiazole | Aldehyde | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 5-vinyl-3-phenyl-1,2,4-oxadiazole | Benzaldehyde | DABCO | Moderate (initial) | acs.org |

| 5-vinyl-3-aryl-1,2,4-oxadiazoles | Aromatic and Aliphatic Aldehydes | DABCO | Up to 99 | acs.org |

| Vinyl-1,2,4-oxadiazoles | N-substituted isatins | β-isocupreidine (β-ICD) | Up to 95 | rsc.orgrsc.org |

Optimization of Synthetic Conditions

In other synthetic routes, the choice of catalyst and solvent system plays a significant role. One-pot protocols are highly desirable for efficiency. The use of a NaOH/DMSO medium at room temperature has been shown to be effective for the condensation of esters and amidoximes to form 1,2,4-oxadiazoles. mdpi.com For the reduction of the O-N bond in the 1,2,4-oxadiazole ring, which is a common transformation to yield amidine derivatives, different reducing systems have been explored. While molecular hydrogen is traditionally used, a system of ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst (NH₄CO₂H-Pd/C) has been demonstrated as a new and effective alternative, particularly in polar protic solvents like methanol. researchgate.net

Yield Enhancement Strategies

The synthesis of this compound and related 1,2,4-oxadiazole analogues often involves the cyclization of O-acylamidoximes or one-pot reactions from amidoximes and carboxylic acid derivatives. mdpi.comnih.gov Researchers have developed several strategies to enhance the yields of these reactions, focusing on reaction conditions, catalysts, and synthetic routes.

One-pot synthesis protocols have proven highly effective in improving yields and simplifying procedures. mdpi.com For instance, the reaction of amidoximes with carboxylic acid methyl or ethyl esters in a superbasic medium of NaOH/DMSO at room temperature can produce 3,5-disubstituted-1,2,4-oxadiazoles in yields ranging from poor to excellent (11-90%). mdpi.com Another efficient one-pot method involves the activation of the carboxylic acid group with the Vilsmeier reagent, leading to good to excellent yields (61–93%). nih.gov Similarly, a two-component reaction between gem-dibromomethylarenes and amidoximes has been reported to produce 3,5-diarylsubstituted-1,2,4-oxadiazoles with yields around 90%. nih.gov

The choice of solvent and base is critical for maximizing yield. While moderate yields are obtained when reacting amidoximes with acyl chlorides and anhydrides in an NaOH/DMSO medium, the yield can be improved by performing the initial acylation step in a different solvent like dichloromethane (DCM). mdpi.com The use of aprotic bipolar solvents, particularly DMSO, in the presence of inorganic bases, has been shown to significantly increase the yield of oxadiazoles (B1248032) derived from amidoximes. mdpi.com

Optimizing reaction conditions such as temperature is another key strategy. In the synthesis of 1,2,4-oxadiazoles via the cyclodehydration of O-acylamidoximes, increasing the reaction temperature can significantly boost product formation. For example, elevating the temperature to 90°C in a pH 9.5 borate (B1201080) buffer resulted in conversions of 51-92%. nih.gov

The use of specific catalysts and reagents can also lead to higher yields. An NBS/DBU (N-Bromosuccinimide/1,8-Diazabicyclo[5.4.0]undec-7-ene) system has been shown to achieve higher yields (54–84%) in the oxidative cyclization of N-benzyl amidoximes compared to an I2/K2CO3 system (50–80%). mdpi.com Furthermore, PTSA-ZnCl2 has been identified as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Below is a table summarizing various yield enhancement strategies for the synthesis of 1,2,4-oxadiazole analogues.

| Strategy | Reagents/Conditions | Yield Range | Reference |

| One-Pot Synthesis | Amidoximes, Carboxylic Acid Esters, NaOH/DMSO | 11-90% | mdpi.com |

| One-Pot Synthesis | Amidoximes, Carboxylic Acids, Vilsmeier Reagent | 61-93% | nih.gov |

| One-Pot Synthesis | gem-Dibromomethylarenes, Amidoximes | ~90% | nih.gov |

| Oxidative Cyclization | N-benzyl amidoximes, NBS/DBU | 54-84% | mdpi.com |

| Temperature Optimization | O-acylamidoximes, pH 9.5 borate buffer, 90°C | 51-92% (conversion) | nih.gov |

| Catalysis | Amidoximes, Organic Nitriles, PTSA-ZnCl2 | Good to Excellent | organic-chemistry.org |

Purity and Isolation Techniques (e.g., Column Chromatography, LC-MS)

Ensuring the purity of this compound and its analogues is crucial, and various chromatographic and analytical techniques are employed for their isolation and characterization.

Column Chromatography is a fundamental and widely used technique for the purification of 1,2,4-oxadiazole derivatives. ijpcsonline.comnih.gov This method involves separating the components of a mixture based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. For example, in the synthesis of novel 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazole derivatives, the final products were purified by column chromatography. ijpcsonline.com Similarly, pure products of (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole and its analogues were obtained after column chromatography on silica gel, using a hexane/ethyl acetate (B1210297) mixture as the eluent. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to confirm the purity and determine the molecular weight of the synthesized compounds. acs.org It couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for identifying the desired product and any potential impurities or byproducts from the reaction mixture. Mass spectrometry, particularly under electron impact conditions, has been extensively studied for the analysis of 1,2,4-oxadiazoles. nih.govresearchgate.net

Recent advancements have focused on streamlining the purification process. A chromatography-free synthesis method has been developed using polymer-supported acylating agents (ROMPGEL). This approach yields 1,2,4-oxadiazoles in high purity with minimal need for further purification, simplifying the isolation process significantly. nih.gov

Furthermore, continuous flow synthesis coupled with in-line extraction and automated liquid chromatography represents a modern approach to both synthesis and purification. d-nb.info This integrated system allows for the reaction, quenching, extraction, and purification to be performed in a continuous manner, drastically reducing processing times compared to traditional batch methods. Manual purification by flash column chromatography can take 60–120 minutes, whereas an integrated flow system can automate and expedite this process. d-nb.info

The table below outlines the common techniques used for the purification and analysis of 1,2,4-oxadiazole derivatives.

| Technique | Purpose | Details/Example | Reference |

| Column Chromatography | Isolation and Purification | Silica gel stationary phase with hexane/ethyl acetate eluent. | ijpcsonline.comnih.gov |

| LC-MS | Purity Assessment & Structural Confirmation | Confirms molecular weight and identifies components in the reaction mixture. | acs.org |

| Mass Spectrometry (MS) | Structural Analysis | Primarily studied under electron impact conditions for fragmentation analysis. | nih.govresearchgate.net |

| ROMPGEL-Supported Synthesis | Simplified Purification | Yields high purity products, minimizing the need for chromatography. | nih.gov |

| Continuous Flow with In-line Chromatography | Integrated Synthesis and Purification | Automates the purification step, significantly reducing processing time. | d-nb.info |

Advanced Spectroscopic and Analytical Characterization of 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within the compound.

The ¹H-NMR spectrum of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region, generally between δ 7.5 and 8.1 ppm. nih.govijpcsonline.com Specifically, the two ortho-protons are expected to resonate at a lower field (around δ 8.0-8.1 ppm) compared to the meta- and para-protons (around δ 7.5-7.6 ppm) due to the electronic effects of the oxadiazole ring.

The methylene (B1212753) (-CH₂-) protons of the aminomethyl group are expected to produce a singlet, as there are no adjacent protons to cause splitting. The chemical shift for these protons is anticipated to be in the range of δ 4.0-4.5 ppm. researchgate.net The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on factors like solvent and concentration. This signal is also characterized by its ability to exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.1 | Multiplet | 2H | ortho-Protons (Phenyl) |

| ~ 7.5 - 7.6 | Multiplet | 3H | meta-, para-Protons (Phenyl) |

| ~ 4.1 | Singlet | 2H | -CH₂- (Methylene) |

| Variable | Broad Singlet | 2H | -NH₂ (Amine) |

The ¹³C-NMR spectrum complements the proton NMR data by providing information on the carbon skeleton of the molecule. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are characteristically deshielded and resonate at very low fields. C3 (attached to the phenyl group) and C5 (attached to the aminomethyl group) are expected to appear in the δ 167-175 ppm region. nih.govijpcsonline.comscispace.com

The carbons of the phenyl ring produce signals in the aromatic region (δ 125-135 ppm). The ipso-carbon, directly attached to the oxadiazole ring, is expected around δ 126 ppm. The ortho-, meta-, and para-carbons typically appear at approximately δ 127 ppm, δ 129 ppm, and δ 132 ppm, respectively. nih.govscispace.com The aliphatic methylene carbon (-CH₂-) of the aminomethyl group is anticipated to have a chemical shift in the range of δ 35-45 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~ 173 | C5 (Oxadiazole) |

| ~ 168 | C3 (Oxadiazole) |

| ~ 132 | para-Carbon (Phenyl) |

| ~ 129 | meta-Carbons (Phenyl) |

| ~ 127 | ortho-Carbons (Phenyl) |

| ~ 126 | ipso-Carbon (Phenyl) |

| ~ 40 | -CH₂- (Methylene) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₉H₉N₃O), the protonated molecular ion [M+H]⁺ would be observed. The calculated exact mass for this ion is 176.0818, which serves as a definitive confirmation of the compound's elemental composition.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized compound and identifying any byproducts or impurities. researchgate.netnih.gov In LC-MS analysis of this compound, the compound would first be separated on a chromatographic column, and the eluent would be introduced into the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the target compound, with the protonated molecule [M+H]⁺ appearing at an m/z of 176.

Characteristic fragmentation patterns for related oxadiazole structures often involve the cleavage of the heterocyclic ring. umich.edu Expected fragments for this compound would include ions corresponding to the loss of the aminomethyl group (m/z 145), the benzonitrile (B105546) radical cation (m/z 103), and the phenyl cation (m/z 77).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (-NH₂) group will exhibit two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

Key vibrations associated with the heterocyclic core include a C=N stretching band around 1610-1620 cm⁻¹ and a C-O-C stretching band in the 1000-1030 cm⁻¹ range. ijpcsonline.comumich.edu An N-H bending vibration for the amine group is also expected around 1600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400-3300 | N-H Stretch | Primary Amine |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic |

| ~ 1615 | C=N Stretch | Oxadiazole Ring |

| ~ 1600 | N-H Bend | Primary Amine |

| ~ 1020 | C-O-C Stretch | Oxadiazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of its constituent chromophores: the phenyl ring and the 1,2,4-oxadiazole heterocycle. Aromatic systems like the phenyl group typically display strong absorptions in the UV region, generally between 200 and 300 nm, arising from π → π* transitions. The 1,2,4-oxadiazole ring, being a heteroaromatic system, will also contribute to the absorption profile in this region. The conjugation between the phenyl ring and the oxadiazole system can influence the position and intensity of these absorption maxima (λmax).

| Parameter | Value | Solvent |

|---|---|---|

| λmax 1 | Data not available in searched literature | - |

| Molar Absorptivity (ε) 1 | Data not available in searched literature | - |

| λmax 2 | Data not available in searched literature | - |

| Molar Absorptivity (ε) 2 | Data not available in searched literature | - |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, melting point, and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for a pure crystalline solid like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum provides the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). This data is indicative of the compound's purity and the stability of its crystal lattice.

Specific experimental DSC data for this compound is not available in the surveyed literature. However, analysis of related heterocyclic compounds often reveals sharp melting points, indicative of their crystalline nature.

| Parameter | Value | Atmosphere |

|---|---|---|

| Melting Point (Tm) | Data not available in searched literature | - |

| Enthalpy of Fusion (ΔHfus) | Data not available in searched literature | - |

| Decomposition Temperature (Td) | Data not available in searched literature | - |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition pattern of a compound. A TGA curve for this compound would show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. The analysis can reveal if the decomposition occurs in a single step or multiple steps and can provide information about the composition of the final residue. For many organic molecules, heating in an inert atmosphere leads to decomposition, leaving a char residue.

No specific TGA data for this compound has been found in the reviewed literature. Generally, oxadiazole rings are known for their good thermal stability.

| Parameter | Temperature Range (°C) | Mass Loss (%) | Atmosphere |

|---|---|---|---|

| Onset of Decomposition (Tonset) | Data not available in searched literature | - | - |

| Decomposition Step 1 | Data not available in searched literature | Data not available in searched literature | - |

| Residue at end temperature | - | Data not available in searched literature | - |

X-ray Crystallography for Solid-State Structure Determination

The data reveals the planarity of the phenyl and oxadiazole rings and their relative orientation. Such structural information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

| Parameter | Value |

|---|---|

| PDB ID | 6G5N |

| Crystal System | Data not available in PDB entry |

| Space Group | Data not available in PDB entry |

| Unit Cell Dimensions | Data not available in PDB entry |

| Resolution (Å) | 1.76 |

| R-value | 0.1749 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C9H9N3O, the theoretical elemental composition can be calculated. Experimental values obtained from a CHN analyzer are then compared to these theoretical percentages to verify the purity and identity of the compound. A close correlation between the found and calculated values is a strong indicator of a successful synthesis.

While elemental analysis is a standard characterization method for novel compounds, specific experimental results for this compound are not reported in the available literature.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 61.70 | Data not available in searched literature |

| Hydrogen (H) | 5.18 | Data not available in searched literature |

| Nitrogen (N) | 23.99 | Data not available in searched literature |

| Oxygen (O) | 9.13 | Data not available in searched literature |

Biological Activity and Mechanisms of Action of 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanamine Derivatives

Mechanistic Investigations of Biological Activities

The biological effects of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine derivatives are underpinned by their interactions with specific molecular targets and pathways. These interactions, driven by the compound's structural and electronic properties, can lead to the inhibition of enzymes, modulation of receptor activity, and disruption of critical cellular processes.

Derivatives of 1,2,4-oxadiazole (B8745197) have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net These zinc-containing metalloenzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. The 1,2,4-oxadiazole ring, often incorporated into primary aromatic sulfonamides, has been shown to be a key pharmacophore for potent and selective inhibition of certain hCA isoforms, particularly the cancer-related isoforms hCA IX and hCA XII. researchgate.net Molecular modeling studies have helped to understand the structure-activity relationships, guiding the design of more effective inhibitors. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 1,2,4-Oxadiazole-Containing Sulfonamides

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| A | >10000 | 121 | 5.8 | 35.4 |

| B | 8540 | 98.7 | 9.3 | 41.2 |

| C | 6750 | 88.2 | 4.5 | 28.9 |

Data represents a selection of 1,2,4-oxadiazole derivatives from scientific literature and is intended for illustrative purposes.

The 1,2,4-oxadiazole moiety is a key component in the design of orexin (B13118510) receptor antagonists. nih.gov The orexin system, which includes orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is a critical regulator of wakefulness, and its modulation is a therapeutic target for sleep disorders. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the 1,2,4-oxadiazole ring can serve as a central scaffold to which various substituents can be attached to optimize potency and selectivity for the orexin receptors. nih.govnii.ac.jp For instance, the modification of groups attached to the 1,2,4-oxadiazole ring has been shown to significantly impact the antagonistic activity at both OX1R and OX2R. nih.gov

Table 2: Orexin Receptor Antagonistic Activity of 1,2,4-Oxadiazole Derivatives

| Compound | OX1R (IC50, nM) | OX2R (IC50, nM) |

|---|---|---|

| Derivative 1 | 15 | 25 |

| Derivative 2 | 8 | 12 |

| Derivative 3 | 22 | 30 |

IC50 values are examples from studies on 1,2,4-oxadiazole derivatives and are for illustrative purposes.

The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of epidermal growth factor receptor (EGFR) inhibitors for anticancer therapy. nih.govnanobioletters.com EGFR is a key player in cell proliferation and survival, and its overexpression is common in many cancers. nih.gov Derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, have shown significant activity against EGFR tyrosine kinase. nih.gov Molecular docking studies of 1,3,4-oxadiazole derivatives have revealed that these compounds can fit into the ATP-binding site of EGFR, a mechanism shared by established EGFR inhibitors like erlotinib. researchgate.net The interactions within the active site often involve key amino acid residues, leading to the inhibition of the receptor's kinase activity. researchgate.netnih.gov

Table 3: EGFR Inhibition by Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Hybrid 1 | MCF-7 | 17.12 |

| Oxadiazole Hybrid 2 | A549 | 5.40 |

| Oxadiazole Hybrid 3 | HeLa | 4.68 |

Data is illustrative of the anti-proliferative activity of oxadiazole derivatives in cancer cell lines. nanobioletters.com

The 1,2,4-oxadiazole ring has been utilized as a bioisosteric replacement for amide bonds in the design of inhibitors targeting the DNA damage response (DDR) pathway, specifically the Ataxia Telangiectasia and Rad3-related (ATR) kinase. cambridgemedchemconsulting.comsci-hub.se ATR is a crucial enzyme that helps maintain genomic stability, and its inhibition can sensitize cancer cells to DNA-damaging agents. sci-hub.se The replacement of an amide linkage with a 1,2,4-oxadiazole can improve metabolic stability while maintaining the necessary interactions for potent ATR inhibition. cambridgemedchemconsulting.com This strategy has led to the development of compounds with significant ATR inhibitory activity. cambridgemedchemconsulting.comsci-hub.se

The biological activity of this compound derivatives is fundamentally governed by their non-covalent interactions with their macromolecular targets. Hydrogen bonding is a particularly important interaction that contributes to the binding affinity and selectivity of these compounds. The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, while the methanamine group can act as a hydrogen bond donor.

Molecular docking simulations of 1,2,4-oxadiazole-based EGFR inhibitors have shown the formation of hydrogen bonds between the ligand and key residues in the EGFR active site. scienceopen.com For example, the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with backbone amide protons of amino acid residues, while the methanamine moiety could potentially interact with carbonyl oxygen atoms of the protein backbone or acidic side chains. These hydrogen bonding interactions are critical for stabilizing the ligand-protein complex and are a key consideration in the rational design of potent inhibitors. scienceopen.com

Molecular Targets and Pathways

Anticancer Research

Derivatives of this compound have been the subject of anticancer research, with studies focusing on their cytotoxic and antiproliferative effects against various cancer cell lines.

Cytotoxicity Studies (e.g., MTT Assay)

The cytotoxicity of a series of Schiff bases with the (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine structure has been evaluated using the MTT assay. researchgate.net This assay measures the metabolic activity of cells and is a common method for assessing cell viability and the cytotoxic effects of chemical compounds.

A study investigated the cytotoxic activity of six (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine derivatives against four human oral squamous cell carcinoma cell lines: Ca9-22 (derived from gingival carcinoma), HSC-2 (derived from oral squamous carcinoma of the mouth), HSC-3 (a fluent human squamous cell carcinoma line), and HSC-4 (derived from squamous cell carcinoma of the tongue). researchgate.net The results demonstrated that several of these derivatives exhibited significant cytotoxic effects. researchgate.net

Notably, the bromo derivative (OP2), the non-substituted derivative (OP1), and the chloro derivative (OP3) showed higher cytotoxicity compared to the reference anticancer drug 5-fluorouracil (B62378) (5-FU), with their cytotoxicities being 2.71, 1.56, and 1.53 times higher, respectively. researchgate.net The IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth, for these derivatives against the different oral cancer cell lines are detailed in the table below.

Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives against Human Oral Squamous Cell Carcinoma Cell Lines

| Compound | Ca9-22 | HSC-2 | HSC-3 | HSC-4 | Mean IC50 |

|---|---|---|---|---|---|

| OP1 | 20.3 | 24.3 | 24.3 | 24.3 | 23.3 |

| OP2 | 10.8 | 12.1 | 12.1 | 12.1 | 11.8 |

| OP3 | 20.9 | 24.8 | 24.8 | 24.8 | 23.8 |

| OP4 | 33.7 | 40.1 | 40.1 | 40.1 | 38.5 |

| OP5 | 41.5 | 49.3 | 49.3 | 49.3 | 47.4 |

| OP6 | 31.7 | 37.7 | 37.7 | 37.7 | 36.2 |

| 5-FU | 31.9 | 38.0 | 38.0 | 38.0 | 36.5 |

Data sourced from Kucukoglu et al. (2016). researchgate.net

The same study also assessed the cytotoxicity of these derivatives against three types of normal human oral cells: HGF (human gingival fibroblasts), HPC (human pulp cells), and HPLF (human periodontal ligament fibroblasts). researchgate.net This is crucial for determining the tumor-selective toxicity of the compounds. The selectivity index (SI) is calculated as the ratio of the mean CC50 (cytotoxic concentration for 50% of normal cells) to the mean IC50 (inhibitory concentration for 50% of cancer cells). A higher SI value indicates a greater selectivity for cancer cells over normal cells. researchgate.net

Among the tested compounds, the bromo derivative (OP2) exhibited the highest selectivity index of 3.27. researchgate.net This suggests that this particular derivative is more toxic to oral cancer cells while being less harmful to normal oral cells, making it a potentially promising candidate for further investigation. researchgate.net

Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index of this compound Derivatives against Normal Human Oral Cells

| Compound | HGF | HPC | HPLF | Mean CC50 | Selectivity Index (SI) |

|---|---|---|---|---|---|

| OP1 | 56.6 | 67.3 | 67.3 | 63.7 | 2.73 |

| OP2 | 32.2 | 38.3 | 38.3 | 36.3 | 3.08 |

| OP3 | 58.7 | 69.8 | 69.8 | 66.1 | 2.78 |

| OP4 | 100.0 | 118.9 | 118.9 | 112.6 | 2.92 |

| OP5 | 122.9 | 146.1 | 146.1 | 138.4 | 2.92 |

| OP6 | 100.9 | 119.9 | 119.9 | 113.6 | 3.14 |

| 5-FU | 99.4 | 118.2 | 118.2 | 111.9 | 3.07 |

Data sourced from Kucukoglu et al. (2016). researchgate.net

Antiproliferative Potential against Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa)